molecular formula C19H17ClN2O3 B2808143 Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-45-3

Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2808143
CAS No.: 1207049-45-3
M. Wt: 356.81
InChI Key: WUOUCAGAXJUASD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (molecular formula: C₁₉H₁₇ClN₂O₃, molecular weight: 356.81 g/mol) is a quinoline derivative characterized by three key substituents:

  • 6-Chloro group: Enhances lipophilicity and influences electronic properties.
  • 2-Methyl carboxylate: Contributes to solubility and metabolic stability compared to carboxylic acids.

Properties

IUPAC Name

methyl 6-chloro-4-(2-ethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-18-7-5-4-6-15(18)22-16-11-17(19(23)24-2)21-14-9-8-12(20)10-13(14)16/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUCAGAXJUASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-aminoquinoline with 2-ethoxyphenyl isocyanate, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in the treatment of diseases like malaria and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
Target Compound 6-Cl, 4-(2-ethoxyphenyl)amino, 2-COOCH₃ Methyl ester, ethoxy, amino Screening compound for drug discovery
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 2-aryl, 4-COOCH₃ Methoxy, aryl, methyl ester Potential P-glycoprotein inhibition
Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, 3-COOCH₂CH₃ Ethyl ester, ketone, phenyl Antitumor and antimicrobial activity
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 6-Cl, 2-(4-OCH₃Ph), 4-Ph Methoxy, phenyl Structural simplicity; no carboxylate
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(2-MePh), 4-COOH Carboxylic acid, methylphenyl Research chemical (solubility in DMSO)

Key Differences and Implications

Position 2 Substituents
  • Methyl carboxylate (Target) : Increases lipophilicity compared to carboxylic acids (e.g., ) but less bulky than ethyl esters ().
Position 4 Substituents
  • 4-(2-Ethoxyphenyl)amino (Target): The amino group enables hydrogen bonding, while the ethoxy group provides steric bulk and moderate electron-donating effects. This contrasts with phenyl () or carboxylic acid () groups, which lack hydrogen-bonding capacity.
Position 6 Substituents
  • 6-Chloro (Common) : Shared with most analogs, this group enhances stability and electron-withdrawing effects.
  • 6-Methoxy () : Electron-donating methoxy group may reduce reactivity compared to chloro, altering pharmacokinetics.

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